molecular formula C4H8N2O2 B588907 3-(Methylnitrosamino)propanal-d5 CAS No. 1330277-32-1

3-(Methylnitrosamino)propanal-d5

Cat. No.: B588907
CAS No.: 1330277-32-1
M. Wt: 121.151
InChI Key: CQGSPCLZUXSVHE-WNWXXORZSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(Methylnitrosamino)propanal-d5 is a deuterated isotopologue of 3-(Methylnitrosamino)propanal (MNPA) and serves as a critical internal standard in analytical research. Its primary research value lies in the precise quantification and study of the metabolic pathways and biological fate of its non-labelled counterpart, a potent nitrosamine compound . MNPA is of significant scientific interest as it was first detected in the saliva of betel quid chewers and has been identified as a potent carcinogen . In comparative cytotoxicity studies, MNPA exhibits higher cytotoxic activity than related compounds such as Nitrosoguvacine (NGC), Nitrosoguvacoline (NG), and 3-(Methylnitrosamino)propionitrile (MNPN) . The use of this deuterated standard enables researchers to conduct accurate and reliable mass spectrometry-based analyses to understand human exposure to this specific nitrosamine, particularly in toxicological and public health research aimed at elucidating the mechanisms of nitrosamine-induced carcinogenesis .

Properties

CAS No.

1330277-32-1

Molecular Formula

C4H8N2O2

Molecular Weight

121.151

IUPAC Name

N-(1,1-dideuterio-3-oxopropyl)-N-(trideuteriomethyl)nitrous amide

InChI

InChI=1S/C4H8N2O2/c1-6(5-8)3-2-4-7/h4H,2-3H2,1H3/i1D3,3D2

InChI Key

CQGSPCLZUXSVHE-WNWXXORZSA-N

SMILES

CN(CCC=O)N=O

Synonyms

3-(Methylnitrosoamino)propionaldehyde-d5;  3-(N-Nitrosomethylamino)_x000B_propionaldehyde-d5; 

Origin of Product

United States

Preparation Methods

Key Challenges

  • Regioselectivity : Ensuring deuterium labels the propanal carbon (C-1) without affecting other positions.

  • Stability : Nitrosamines are highly reactive, necessitating controlled reaction conditions.

  • Purity : Minimizing side products during nitrosation and deuterium labeling.

Stage 1: Synthesis of Unlabeled 3-(Methylnitrosamino)propanal

The parent compound is synthesized through nitrosation of a methylated β-amino aldehyde precursor.

Step 1: Preparation of the Precursor

The precursor, 3-(methylamino)propanal, is synthesized via:

  • Reduction of 3-(methylamino)propanoic acid (e.g., using NaBH₄ or LiAlH₄).

  • Methylation of β-alanine : β-Alanine (3-aminopropanoic acid) is methylated at the amine group using methyl iodide or dimethyl sulfate under basic conditions.

Step 2: Nitrosation

Nitrosation is performed using nitrous acid (HNO₂), generated in situ from sodium nitrite (NaNO₂) and hydrochloric acid (HCl) under acidic conditions (pH 1–3).

Reaction Conditions :

ParameterDetails
Temperature0–5°C (to avoid decomposition)
SolventAqueous HCl or acetic acid
Reaction Time1–2 hours

Mechanism :

  • Formation of nitrous acid :

    NaNO2+HClHNO2+NaCl\text{NaNO}_2 + \text{HCl} \rightarrow \text{HNO}_2 + \text{NaCl}
  • Nitrosation of the amine :

    R-NH2+HNO2R-N-N=O+H2O\text{R-NH}_2 + \text{HNO}_2 \rightarrow \text{R-N-N=O} + \text{H}_2\text{O}

Stage 2: Deuterium Labeling

Deuterium is introduced into the propanal moiety via HDE or isotopic substitution.

Method A: Hydrogen-Deuterium Exchange (HDE) Catalyzed by N-Heterocyclic Carbenes (NHCs)

This method leverages reversible HDE between aldehydes and D₂O, catalyzed by NHCs.

Procedure :

  • Catalyst Activation : Triazolium salts (e.g., 5p ) are used as NHC precursors.

  • Reaction Setup :

    R-CHO+D2ONHCR-CDO+HDO\text{R-CHO} + \text{D}_2\text{O} \xrightarrow{\text{NHC}} \text{R-CDO} + \text{HDO}
  • Conditions :

    ParameterDetails
    Temperature25–60°C
    SolventD₂O or D₂O/organic mixtures
    Catalyst Loading5–10 mol%
    Reaction Time6–24 hours

Advantages :

  • High deuterium incorporation (>95%).

  • Compatible with sensitive functional groups.

Example Data :

SubstrateYield (%)Deuterium Incorporation (%)
3-(Methylnitrosamino)propanal68–8597–99

Method B: Flow Microwave-Assisted Synthesis

A continuous-flow system with microwave irradiation enhances reaction efficiency and scalability.

Procedure :

  • Reactor Setup : Glass reaction tube with Pt/Al₂O₃ catalyst.

  • Flow Conditions :

    ParameterDetails
    Pressure2 MPa
    Temperature150–200°C (microwave heating)
    Flow Rate0.1–1 mL/min

Advantages :

  • Reduced solvent usage.

  • High throughput (1 kg/month achievable).

Example Data :

CompoundDeuterium Incorporation (%)
1-Naphthol-d794.3

Alternative Approaches

Method C: Reduction of Deuterated Precursors

Deuterated esters or amides are reduced to aldehydes using LiAlD₄ or NaBH₄.

Example :

R-CO-DLiAlD4R-CHD-OR-CHO\text{R-CO-D} \xrightarrow{\text{LiAlD}_4} \text{R-CHD-O} \rightarrow \text{R-CHO}

Limitations :

  • Requires deuterated starting materials.

  • Lower yields compared to HDE methods.

Method D: Cross-Coupling Reactions

Palladium-catalyzed coupling of deuterated boronic acids with aldehydes.

Reaction :

R-CHO+D-B(OR)2PdR-CD-O\text{R-CHO} + \text{D-B(OR)}_2 \xrightarrow{\text{Pd}} \text{R-CD-O}

Challenges :

  • High cost of deuterated boronic acids.

Critical Reaction Parameters

Optimal conditions vary by method but share common requirements:

ParameterHDE (NHC)Flow Microwave
Deuterium Source D₂OD₂O
Catalyst NHCPt/Al₂O₃
Temperature 25–60°C150–200°C
Yield 60–85%80–95%

Quality Control and Analysis

  • Purity Assessment :

    • HPLC-MS : Quantify deuterium incorporation.

    • NMR : Verify isotopic labeling (e.g., 2{}^2H NMR for C-1 deuteration).

  • Stability Testing :

    • Storage : -20°C under inert gas to prevent decomposition.

Applications in Research

3-(Methylnitrosamino)propanal-d5 is used in:

  • Carcinogenesis studies : Tracking DNA adduct formation via LC-MS.

  • Metabolic studies : Investigating deuterium isotope effects on enzymatic activation.

Comparison of Methods

MethodAdvantagesDisadvantages
HDE (NHC) High deuterium incorporation, mild conditionsRequires catalyst optimization
Flow Microwave Scalable, rapid reactionRequires specialized equipment
Reduction Direct from deuterated precursorsLimited availability of substrates

Chemical Reactions Analysis

Types of Reactions

3-(Methylnitrosamino)propanal-d5 undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding nitroso compounds.

    Reduction: Reduction reactions can convert the nitroso group to an amine group.

    Substitution: The compound can undergo substitution reactions where the nitroso group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2).

    Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Substitution Reagents: Halogenating agents, nucleophiles.

Major Products Formed

Scientific Research Applications

3-(Methylnitrosamino)propanal-d5 is widely used in scientific research due to its stable isotope labeling. Some of its applications include:

    Chemistry: Used as a reference material in mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.

    Biology: Employed in metabolic studies to trace biochemical pathways.

    Medicine: Investigated for its role in carcinogenesis and as a potential biomarker for cancer research.

    Industry: Utilized in the development of new drugs and chemical processes

Mechanism of Action

The mechanism of action of 3-(Methylnitrosamino)propanal-d5 involves its interaction with biological molecules. As a labeled compound, it allows researchers to track its metabolic fate and interactions within biological systems. The nitroso group can form adducts with DNA, proteins, and other biomolecules, providing insights into its carcinogenic potential and other biological effects.

Comparison with Similar Compounds

Similar Compounds

    3-(Methylnitrosamino)propanal: The non-deuterated version of the compound.

    3-(Methylnitrosamino)butanal: A similar compound with an additional carbon in the aldehyde chain.

    N-Nitrosomethylamino)propionaldehyde: Another nitroso compound with similar properties.

Uniqueness

3-(Methylnitrosamino)propanal-d5 is unique due to its stable isotope labeling, which makes it particularly useful in tracing studies and analytical applications. The presence of deuterium enhances its stability and allows for more precise measurements in scientific research .

Q & A

Basic: What analytical methods are recommended for quantifying 3-(Methylnitrosamino)propanal-d5 in biological matrices?

Methodological Answer:
Quantification of this compound in biological samples (e.g., saliva, plasma) typically employs liquid chromatography-tandem mass spectrometry (LC-MS/MS) with deuterated internal standards to correct for matrix effects. Key steps include:

  • Sample Preparation: Solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to isolate the analyte from interfering substances. Use acidified solvents (e.g., 0.1% formic acid) to stabilize nitrosamines .
  • Chromatographic Separation: A C18 reversed-phase column with a gradient elution (water/acetonitrile + 0.1% formic acid) to resolve isomers and reduce ion suppression .
  • Mass Spectrometry: Multiple reaction monitoring (MRM) transitions for the precursor ion m/z 121.15 (C4_4H3_3D5_5N2_2O2_2) → product ions (e.g., m/z 74.1 [C3_3D5_5N+^+]) to enhance specificity .

Advanced: How can researchers address variability in metabolic activation pathways of this compound across different in vitro models?

Methodological Answer:
Variability arises from differences in cytochrome P450 (CYP) enzyme expression and co-factor availability. To mitigate this:

  • Model Selection: Use primary hepatocytes or CYP2A6-transfected cell lines, as CYP2A6 is critical for nitrosamine bioactivation .
  • Co-Factor Optimization: Supplement with NADPH-regenerating systems (glucose-6-phosphate dehydrogenase) to sustain metabolic activity .
  • Quantitative Trapping: Include scavengers like glutathione (GSH) or α-ketoglutarate to capture reactive intermediates (e.g., methyl diazonium ions) for LC-MS/MS analysis .
  • Data Normalization: Express metabolite levels relative to CYP activity (measured via coumarin 7-hydroxylation) to account for inter-model variability .

Basic: What are the stability considerations for storing this compound in laboratory settings?

Methodological Answer:
this compound is light- and temperature-sensitive. Best practices include:

  • Storage Conditions: Aliquot and store at +4°C in amber vials under inert gas (argon or nitrogen) to prevent oxidation and degradation .
  • Solvent Compatibility: Dissolve in deuterated solvents (e.g., DMSO-d6_6) for NMR studies or acetonitrile for LC-MS to avoid proton exchange and isotopic dilution .
  • Stability Monitoring: Conduct periodic LC-MS checks (e.g., every 3 months) to detect degradation products like 3-(Methylnitrosamino)propanal (unlabelled) via isotopic peak ratio analysis .

Advanced: How can isotopic interference be minimized when using this compound as an internal standard in metabolomics?

Methodological Answer:
Isotopic overlap with endogenous metabolites requires stringent method optimization:

  • High-Resolution MS: Use quadrupole-time-of-flight (Q-TOF) instruments with resolving power >30,000 to distinguish m/z 121.15 (D5-labelled) from unlabelled analogs (m/z 116.12) .
  • Chromatographic Resolution: Adjust gradient elution to achieve baseline separation of labelled and unlabelled species, validated using synthetic standards .
  • Data Processing: Apply isotopic correction algorithms (e.g., TraceFinder 3.0) to subtract natural abundance contributions from adjacent peaks .

Basic: What in vivo models are appropriate for studying the carcinogenicity of this compound?

Methodological Answer:

  • Rodent Models: F344 rats or Swiss mice are preferred due to well-characterized CYP2A activity. Administer via oral gavage (0.1–1 mg/kg/day) for 12–24 weeks to mimic chronic exposure in betel quid chewers .
  • Endpoint Analysis: Assess DNA adduct formation (e.g., *O6^6-*methyldeoxyguanosine) via 32^{32}P-postlabeling or LC-MS/MS. Compare adduct levels in target tissues (oral mucosa, liver) to controls .
  • Histopathology: Perform H&E staining and immunohistochemistry for proliferation markers (Ki-67) to correlate adduct levels with preneoplastic lesions .

Advanced: How can researchers resolve contradictions in dose-response relationships for this compound-induced cytotoxicity?

Methodological Answer:
Discrepancies often stem from assay interference or metabolic saturation:

  • Assay Validation: Use orthogonal methods (e.g., ATP-based viability assays + LDH release) to confirm cytotoxicity. Avoid colorimetric assays (e.g., MTT) if the compound absorbs at 570 nm .
  • Metabolic Profiling: Quantify intracellular levels of reactive intermediates (e.g., formaldehyde) via derivatization with 2,4-dinitrophenylhydrazine (DNPH) and HPLC-UV analysis .
  • Non-Linear Modeling: Apply Hill equation or Bayesian hierarchical models to account for threshold effects at high doses .

Basic: What safety protocols are critical when handling this compound in the laboratory?

Methodological Answer:

  • Containment: Use fume hoods with HEPA filters and double-glove systems (nitrile under neoprene) to prevent dermal exposure .
  • Waste Disposal: Deactivate nitrosamines with acidic permanganate solution (10% KMnO4_4 + 1 M H2_2SO4_4) before disposal to prevent environmental release .
  • Exposure Monitoring: Conduct regular air sampling (NIOSH Method 2522) and urinary biomarker analysis (e.g., N7-methylguanine) for personnel .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.